An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0)
An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Heterocycle
5-Bromothiophene-3-carboxylic acid is a halogenated thiophene derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 5-position and a carboxylic acid at the 3-position. This bifunctionality allows for sequential and controlled modifications, making it an ideal scaffold for the construction of complex molecular architectures. The electron-rich thiophene ring, coupled with the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the versatility of the carboxylic acid group for amide bond formation and esterification, positions this compound as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and its burgeoning potential in the field of drug discovery, particularly in the development of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 5-Bromothiophene-3-carboxylic acid is fundamental to its effective use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 100523-84-0 | |
| Molecular Formula | C₅H₃BrO₂S | |
| Molecular Weight | 207.05 g/mol | |
| Appearance | White to off-white or light yellow solid/powder | [4] |
| Melting Point | 140-144 °C | [4] |
| SMILES | OC(=O)c1csc(Br)c1 | [4] |
| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Accurate spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromothiophene-3-carboxylic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule.
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δ (ppm) 8.11 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C2 position of the thiophene ring.
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δ (ppm) 7.51 (d, J = 1.6 Hz, 1H): This signal is assigned to the proton at the C4 position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling between protons on a thiophene ring.
¹³C NMR Spectroscopy: While a definitive, published spectrum for 5-Bromothiophene-3-carboxylic acid is not readily available, data from the closely related 2-bromothiophene-3-carboxylate provides a strong basis for estimation.[1] The expected chemical shifts are:
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Carboxylic Carbon (C=O): ~163-167 ppm
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C3 (Carbon bearing COOH): ~133-137 ppm
-
C5 (Carbon bearing Br): ~115-120 ppm
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C2 & C4 (CH): ~127-133 ppm
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
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O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl group, consistent with an aromatic carboxylic acid.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of 5-Bromothiophene-3-carboxylic acid is achieved through the electrophilic bromination of 3-thiophenecarboxylic acid. The thiophene ring is highly activated towards electrophilic substitution, and the reaction proceeds with high regioselectivity.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is adapted from established literature procedures.
Materials:
-
3-Thiophenecarboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Stirring and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (0.9-1.0 equivalents) in glacial acetic acid.
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Slowly add the bromine solution dropwise to the stirred solution of 3-thiophenecarboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing cold water. A precipitate of crude 5-Bromothiophene-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and inorganic byproducts.
-
For purification, recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to yield pure 5-Bromothiophene-3-carboxylic acid.
-
Dry the purified product under vacuum.
Causality and Self-Validation: The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the sulfur atom is a strong activating ortho-, para-director. In the case of 3-substituted thiophenes, the position of highest electron density and least steric hindrance is the C5 position, leading to the selective formation of the 5-bromo isomer as the major product. The precipitation of the product upon addition to water provides an initial purification step, as the organic product is insoluble in the aqueous acidic mixture. Recrystallization further purifies the compound based on differences in solubility between the desired product and any minor impurities. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Key Chemical Transformations and Their Mechanistic Underpinnings
The synthetic utility of 5-Bromothiophene-3-carboxylic acid stems from the distinct reactivity of its two functional groups.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be readily transformed into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and receptor binding.
Esterification: The direct Fischer esterification with an alcohol under acidic catalysis is possible but can be slow. A more reliable and widely used method is the Steglich esterification, which proceeds under mild, neutral conditions. This method is particularly useful when working with acid-sensitive substrates.
-
Mechanism: The reaction is typically mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a still more reactive acylpyridinium species. This species is readily attacked by the alcohol nucleophile to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Amide Bond Formation: The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Similar to esterification, this can be achieved by activating the carboxylic acid with a coupling agent like DCC or other modern peptide coupling reagents (e.g., HATU, HOBt/EDC) in the presence of an amine.
-
Mechanism: The mechanism is analogous to the Steglich esterification, where the activated carboxylic acid intermediate is intercepted by the amine nucleophile instead of an alcohol. The choice of coupling agent and reaction conditions can be optimized to minimize side reactions and racemization if chiral amines are used.
Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron species (e.g., a boronic acid or boronate ester) to form a new C-C bond. It is one of the most robust and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.
-
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromothiophene to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
Synthetic Strategy for Thiophene-3-Carboxamide p38 MAPK Inhibitors
Based on published research, a common structural motif for p38 MAPK inhibitors involves a central heterocyclic core (like thiophene) with specific aryl substituents that occupy key pockets in the ATP-binding site of the enzyme. [5]5-Bromothiophene-3-carboxylic acid is an ideal starting point to generate a library of potential inhibitors based on the thiophene-3-carboxamide scaffold.
Exemplary Synthetic Workflow:
-
Amide Formation: The carboxylic acid is first coupled with a desired amine (R¹-NH₂) using standard peptide coupling reagents to form the core thiophene-3-carboxamide structure. This amine can be chosen to introduce diversity and modulate physicochemical properties.
-
Suzuki Coupling: The resulting 5-bromo-thiophene-3-carboxamide is then subjected to a Suzuki coupling reaction with a specific arylboronic acid (e.g., 4-fluorophenylboronic acid or a pyridylboronic acid), which are known to form key interactions within the p38 MAPK active site. [6] This two-step sequence allows for a modular and efficient approach to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
5-Bromothiophene-3-carboxylic acid should be handled with appropriate laboratory safety precautions. It is a combustible solid and may cause skin, eye, and respiratory irritation. [4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly sealed.
Conclusion
5-Bromothiophene-3-carboxylic acid is a powerful and versatile building block for chemical synthesis. Its well-defined reactivity at both the carboxylic acid and the bromine-substituted positions allows for the systematic and efficient construction of complex molecules. The demonstrated utility of the thiophene-3-carboxamide scaffold in the design of potent kinase inhibitors, particularly for the p38 MAPK pathway, underscores the significant potential of this compound in modern drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of 5-Bromothiophene-3-carboxylic acid to advance the frontiers of medicinal chemistry and materials science.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Scaccia, E., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PLoS ONE, 8(11), e78648. [Link]
-
Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 4(2), 143-150. [Link]
-
Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed Central. [Link]
-
Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed. [Link]
-
MySkinRecipes. (n.d.). 5-bromothiophene-3-carboxylic acid. Retrieved from [Link]
-
Patel, R. P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]
-
Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
-
Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
UCHEM. (2024). 5-Bromothiophene-3-carboxylic acid (CAS: 100523-84-0) - A Valuable Thiophene Derivative for Synthesis and Materials Applications. Retrieved from [Link]
-
Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8875386. [Link]
- Google Patents. (n.d.). 具有ptpn2/ptpn1抑制活性的噻二唑烷酮衍生物及其制备方法和应用.
-
Moon Freight Services. (n.d.). PACKING AND SHIFTING SERVICES. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromothiophene-3-carboxylic acid 97 100523-84-0 [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
